

Application Notes and Protocols for α -TGF (34-43), Rat

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Compound of Interest

Compound Name: α -TGF (34-43), rat

Cat. No.: B12406753

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Introduction

Transforming growth factor- α (TGF- α) is a potent mitogen that exerts its effects through the epidermal growth factor receptor (EGFR). The peptide fragment α -TGF (34-43) of rat TGF- α , specifically the region encompassing the third disulfide loop, has been identified as an antagonist of TGF- α and EGF-induced mitogenesis.^[1] This document provides detailed application notes and experimental protocols for the use of rat α -TGF (34-43) in research settings, with a focus on its application in rat models.

Physicochemical Properties

The α -TGF (34-43) peptide is a decapeptide with the following characteristics:

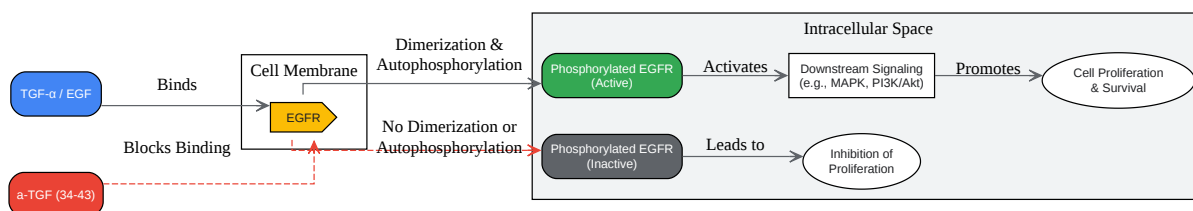
Property	Value	Reference
Sequence	H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH (Disulfide bridge: Cys1-Cys10)	[1]
One-Letter Sequence	CHSGYVGVCRC	[1]
Molecular Formula	C ₄₄ H ₆₇ N ₁₅ O ₁₃ S ₂	[1]
Molecular Weight	1078.3 g/mol	[1]
CAS Registry Number	97474-88-9	[1]
Storage Conditions	-20 ± 5 °C	[1]

Mechanism of Action

α-TGF (34-43) acts as a competitive antagonist at the Epidermal Growth Factor Receptor (EGFR). By binding to the receptor, it blocks the binding of endogenous ligands like TGF-α and EGF, thereby inhibiting the subsequent intracellular signaling cascade that leads to cell proliferation and survival.[1]

Signaling Pathway of α-TGF (34-43) Antagonism

The following diagram illustrates the antagonistic action of α-TGF (34-43) on the EGFR signaling pathway.



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Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for the effects of a-TGF (34-43) in rat models and cell cultures.

In Vivo Efficacy in a Rat Gastric Carcinogenesis Model

Parameter	Vehicle Control	a-TGF (34-43) (10 µg/kg)	a-TGF (34-43) (20 µg/kg)	Reference
Incidence of Gastric Cancer (%)	80	45	40	[2]
Bromodeoxyuridine Labeling Index (%)	15.2 ± 1.1	11.8 ± 0.9	10.9 ± 0.8	[2]
Apoptotic Index (%)	0.8 ± 0.1	1.3 ± 0.2	1.5 ± 0.2	[2]
Statistically significant difference from vehicle control (P < 0.05).				

In Vitro Antagonistic Activity in Rat Anterior Pituitary Cells

Treatment	[³ H]Thymidine Incorporation (Lactotrophs)	[³ H]Thymidine Incorporation (Somatotrophs)	Reference
Control	Baseline	Baseline	[3]
0.1 nM EGF	Increased (dose-dependent)	Decreased (dose-dependent)	[3]
0.1 nM EGF + 5 µM N-acetyl-TGF-α (34-43) methyl ester	Blocked EGF effect	Blocked EGF effect	[3]

Experimental Protocols

Protocol 1: Inhibition of Gastric Carcinogenesis in Wistar Rats

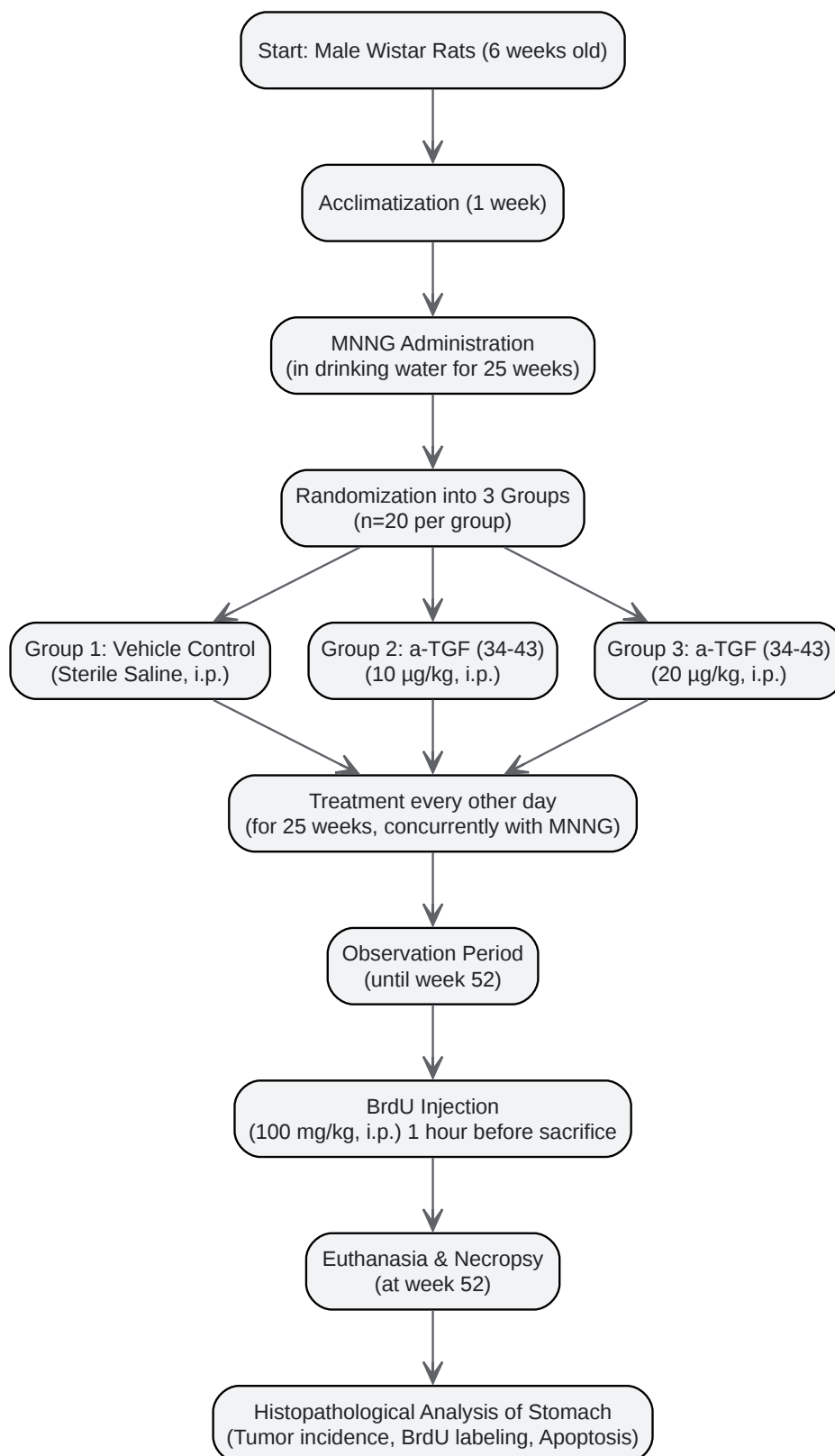
This protocol is adapted from the study by Tatsuta et al. (1998) demonstrating the long-term inhibitory effect of α-TGF (34-43) on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis.[2]

Objective: To evaluate the in vivo efficacy of α-TGF (34-43) in preventing the development of gastric tumors in a chemically induced rat model.

Materials:

- Male Wistar rats (6 weeks old)
- N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
- **α-TGF (34-43), rat peptide**
- Sterile saline solution (0.9% NaCl)
- 5-bromo-2'-deoxyuridine (BrdU)
- Standard laboratory animal diet and water

Experimental Workflow:

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References

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- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for a-TGF (34-43), Rat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406753#a-tgf-34-43-rat-experimental-protocol]

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